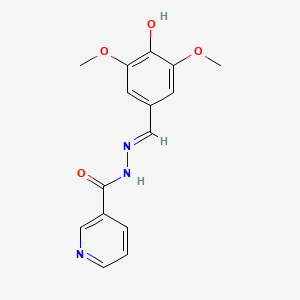
N'-(3-bromo-4,5-dihydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Descripción general
Descripción
N'-(3-bromo-4,5-dihydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BNAH and is synthesized through a specific method that will be discussed in BNAH has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In this paper, we will explore these aspects of BNAH and discuss potential future directions for research.
Mecanismo De Acción
BNAH exerts its antioxidant and anti-inflammatory effects through various mechanisms of action. One of the primary mechanisms is through the scavenging of free radicals, which are known to cause oxidative stress. BNAH also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. Additionally, BNAH has been shown to modulate the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
BNAH has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that BNAH can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that BNAH can reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNAH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, BNAH has been shown to have low toxicity, making it a safe compound for use in both in vitro and in vivo studies. However, one limitation of BNAH is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on BNAH. One area of research could be the development of BNAH-based therapies for the treatment of oxidative stress-related diseases. Additionally, further studies could be conducted to explore the potential anti-cancer effects of BNAH. Finally, research could be conducted to optimize the synthesis method of BNAH to improve yields and purity of the final product.
Aplicaciones Científicas De Investigación
BNAH has been studied extensively for its potential applications in various fields of science. One of the major areas of research has been its use as an antioxidant and anti-inflammatory agent. BNAH has been shown to have significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, BNAH has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(Z)-(3-bromo-4,5-dihydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c20-16-7-12(8-17(23)19(16)25)10-21-22-18(24)11-26-15-6-5-13-3-1-2-4-14(13)9-15/h1-10,23,25H,11H2,(H,22,24)/b21-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRKCWNTNDNOQ-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C\C3=CC(=C(C(=C3)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-bromo-4,5-dihydroxy-phenyl)methyleneamino]-2-(2-naphthyloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,3-benzodioxol-5-yl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727549.png)

![N-(4-methoxyphenyl)-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3727561.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B3727569.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)quinazolin-4(3H)-one](/img/structure/B3727584.png)
![3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3727592.png)
![8,9-bis(4-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B3727597.png)



![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727638.png)


![N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727647.png)